Technical Documentation Center

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S)-1-methanesulfonylpiperidine-3-carboxylic acid
  • CAS: 1568010-70-7

Core Science & Biosynthesis

Foundational

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to (3S)-1-Methanesulfonylpiperidine-3-carboxylic acid Executive Summary: This document provides a comprehensive technical overview of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, a chir...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S)-1-Methanesulfonylpiperidine-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties. This guide details the compound's core properties, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its potential applications as a molecular building block, and provides essential safety and handling protocols. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Scientific Rationale

The strategic combination of a piperidine ring, a carboxylic acid, and a methanesulfonyl group within a single chiral molecule, (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, creates a versatile scaffold for drug design. Piperidine derivatives are foundational to a wide array of drugs and alkaloids, valued for their favorable pharmacokinetic profiles.[1] The carboxylic acid moiety is a common pharmacophore that engages in critical hydrogen-bonding and electrostatic interactions with biological targets.[2] However, its ionizable nature can limit membrane permeability and metabolic stability, a central challenge in drug development.[2][3]

The introduction of a methanesulfonyl group at the N-1 position serves a dual purpose. It replaces the basic nitrogen of the piperidine ring with a neutral sulfonamide, which can act as a versatile bioisostere of amides and enhance binding interactions.[2] This modification fundamentally alters the molecule's polarity, lipophilicity, and metabolic profile, offering a strategic alternative to more common N-acyl or N-alkyl piperidines. This guide provides the foundational knowledge required to synthesize, analyze, and strategically deploy this compound in research and development programs.

Physicochemical Properties and Identification

The fundamental characteristics of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid are summarized below. Accurate identification is paramount and relies on a combination of its chemical formula, exact mass, and unique structural identifiers.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₄S[4][5]
Molecular Weight 207.25 g/mol [4][]
IUPAC Name 1-(methylsulfonyl)piperidine-3-carboxylic acid[5][]
Stereochemistry (3S)[4]
CAS Number 702670-29-9[4][5]
Appearance White to off-white solid (predicted)N/A
Boiling Point 390.8 ± 52.0 °C (Predicted)[7]
Density 1.40 ± 0.1 g/cm³ (Predicted)[7]
SMILES CS(=O)(=O)N1CCCC(C(=O)O)C1[5]
InChI Key JYNPFTCJJVIWTD-UHFFFAOYSA-N[4]

Synthesis and Purification Protocol

A robust and reproducible synthesis is critical for obtaining high-quality material for research. While specific literature for this exact compound is sparse, a reliable pathway can be designed based on well-established chemical transformations. The proposed method involves the sulfonylation of the commercially available chiral precursor, (S)-(+)-3-Piperidinecarboxylic acid.

Causality of Experimental Choices
  • Starting Material: (S)-(+)-3-Piperidinecarboxylic acid is selected as the starting material to ensure the desired (3S) stereochemistry is retained in the final product, avoiding complex chiral resolution steps.

  • Reagent: Methanesulfonyl chloride is the reagent of choice for introducing the methanesulfonyl ("mesyl") group. It is highly reactive towards secondary amines.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the piperidine nitrogen, rendering it unreactive towards the methanesulfonyl chloride.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.

  • Purification: Purification via column chromatography is proposed to remove unreacted starting material, excess reagents, and any side products, ensuring high purity of the final compound.

Detailed Step-by-Step Synthesis Methodology

Reaction: (S)-(+)-3-Piperidinecarboxylic acid + Methanesulfonyl Chloride → (3S)-1-methanesulfonylpiperidine-3-carboxylic acid

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-(+)-3-Piperidinecarboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the suspension while stirring. Allow the mixture to stir for 10-15 minutes.

  • Sulfonylation: In a separate container, dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x). The acidic wash removes excess TEA, while the brine wash aids in removing residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_purification Purification & Final Product SM (S)-3-Piperidinecarboxylic Acid Reaction Sulfonylation Reaction (12-18h) SM->Reaction MSC Methanesulfonyl Chloride MSC->Reaction Solvent DCM, TEA, 0°C to RT Solvent->Reaction Workup Aqueous Workup (Acid/Brine Wash) Reaction->Workup Quench Concentration Drying & Concentration Workup->Concentration Chroma Silica Gel Chromatography Concentration->Chroma Crude Product Product (3S)-1-Methanesulfonyl- piperidine-3-carboxylic acid Chroma->Product Pure Product

Caption: Synthetic workflow for the preparation of the target compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in research. A multi-technique approach is required for comprehensive validation.

Methodologies and Rationale
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the product and assessing its purity. The liquid chromatography separates the product from impurities, while the mass spectrometer provides a mass-to-charge ratio (m/z) that should correspond to the protonated molecule [M+H]⁺.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. ¹H NMR will confirm the presence of protons on the piperidine ring, the methyl group of the sulfonyl moiety, and their respective chemical environments and couplings. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or DAD detection is used to determine the purity of the final compound with high accuracy (e.g., >95%).[9] This is crucial for ensuring that the material used in subsequent biological assays is of a known quality.

Step-by-Step Analytical Protocol (LC-MS)
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Full scan mode to detect the [M+H]⁺ ion (expected m/z ≈ 208.06).

    • Scan Range: m/z 50-500.

  • Data Analysis: Integrate the peak corresponding to the product in the total ion chromatogram (TIC). The mass spectrum of this peak should show a dominant ion at the expected m/z for the protonated molecule.

Analytical Workflow Diagram

Analytical_Workflow cluster_results Data Interpretation Sample Synthesized Compound Prep Sample Preparation (Dissolution & Dilution) Sample->Prep LCMS LC-MS Analysis Prep->LCMS HPLC HPLC-UV/DAD Purity Analysis Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MW_Confirm Confirm Molecular Weight (m/z = 208.06 [M+H]⁺) LCMS->MW_Confirm Purity_Confirm Determine Purity (e.g., >95%) HPLC->Purity_Confirm Structure_Confirm Confirm Chemical Structure NMR->Structure_Confirm Final Characterized Compound for Downstream Use MW_Confirm->Final Purity_Confirm->Final Structure_Confirm->Final

Caption: A multi-technique workflow for analytical characterization.

Applications in Drug Discovery

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is not an end-product but a strategic intermediate and building block. Its value lies in the combination of its structural features, which can be exploited in lead optimization campaigns.

  • Scaffold for Library Synthesis: The carboxylic acid group is a versatile chemical handle. It can be readily converted into a wide range of functional groups, such as esters, amides, or hydroxamic acids, through standard coupling reactions.[1] This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) around this position.

  • Modulation of Physicochemical Properties: As discussed, the N-methanesulfonyl group renders the piperidine nitrogen non-basic. This significantly impacts the molecule's overall pKa, lipophilicity (logP), and polar surface area compared to its N-H or N-alkyl counterparts. In drug design, this can be used to improve cell permeability, reduce off-target effects related to basicity (e.g., hERG channel inhibition), and alter metabolic pathways.

  • Carboxylic Acid Bioisosteres: While the carboxylic acid is a potent pharmacophore, it can lead to poor oral bioavailability and rapid clearance. This molecule serves as an excellent precursor for creating derivatives where the acid is replaced with a bioisostere—a functional group with similar spatial and electronic properties but an improved pharmacokinetic profile.[3][10] Examples include tetrazoles, hydroxamic acids, or certain oxadiazoles.[2][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a risk assessment can be conducted based on its constituent functional groups and related molecules. General prudent laboratory practices should always be followed.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[12][13] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a valuable chiral building block for modern drug discovery. Its unique combination of a piperidine scaffold, a non-basic sulfonamide, and a modifiable carboxylic acid handle provides medicinal chemists with a powerful tool for developing novel therapeutics. This guide has provided the essential technical information for its synthesis, purification, and analysis, laying the groundwork for its successful application in research settings.

References

  • Analytical Methods - Ministry of Food and Drug Safety. [Link]

  • (2S,3S)-2-methyl-1-(methylsulfonyl)piperidine-3-carboxamide - PubChem. [Link]

  • Safety Data Sheet - Aromatics International. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
  • (3S)-piperidine-3-carboxylic acid hydrochloride - PubChem. [Link]

  • 1-phenylmethanesulfonylpiperidine-3-carboxylic acid (C13H17NO4S) - PubChemLite. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • List of carboxylic acids - Wikipedia. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. [Link]

  • tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate - PubChem. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC. [Link]

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google P

Sources

Exploratory

Comprehensive Safety & Handling Architecture: (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

Topic: Safety Data Sheet (SDS) for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Technical Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

Compound Identity & Strategic Utility (3S)-1-methanesulfonylpiperidine-3-carboxylic acid (CAS: 1240583-75-6) is a high-value chiral building block primarily utilized in the synthesis of pharmaceutical intermediates. Unlike generic reagents, its specific stereochemistry (3S) dictates its biological activity in downstream applications, making its chemical integrity and purity a safety-critical parameter in drug development pipelines.

This guide transcends the standard SDS format, offering a "Safety Architecture" that integrates hazard identification with quality assurance and operational logic.

Chemical Characterization Table
ParameterTechnical Specification
CAS Number 1240583-75-6
IUPAC Name (3S)-1-methylsulfonylpiperidine-3-carboxylic acid
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
Physical State Solid (White to Off-white powder)
Solubility Profile Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents
Acidity (pKa) ~4.0–5.0 (Carboxylic acid moiety)
Chirality (S)-Enantiomer (Critical for bioactivity)

Hazard Dynamics & Exposure Control

The "Why" Behind the Hazards Standard SDS documents list hazards; this section explains the mechanistic causality derived from the molecule's functional groups.

  • Carboxylic Acid Moiety (-COOH):

    • Hazard: Causes Skin Irritation (H315) and Serious Eye Irritation (H319).[1][2][3]

    • Mechanism: Proton donation lowers localized pH upon contact with mucous membranes, causing protein denaturation and tissue irritation.

    • Control: Standard acid-resistant gloves (Nitrile > 0.11mm) and safety glasses are non-negotiable.

  • Methanesulfonyl Group (-SO₂CH₃):

    • Hazard: Thermal Decomposition Risk.[4]

    • Mechanism: While the sulfonyl group adds stability compared to free amines, it introduces sulfur into the combustion profile. Thermal decomposition releases toxic Sulfur Oxides (SOx).

    • Control: Do not heat above 200°C without a closed-system safety assessment.

GHS Classification (Conservative Assessment)

Based on functional group analysis and bridging principles for piperidine acids:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][2][3][5]

  • H319: Causes serious eye irritation.[4][2][3][6]

  • H335: May cause respiratory irritation.[4][7][2][3]

Operational Protocols: Storage, Stability, & Verification

Trustworthiness in Experimental Design Safety begins with verifying that the chemical is what it claims to be. For a chiral building block, using the wrong enantiomer is a "silent hazard" that wastes months of research.

Protocol A: Incoming Inspection & Chiral Verification

Rationale: To prevent "silent failure" in downstream synthesis.

  • Visual Inspection: Confirm white/off-white powder. Yellowing indicates oxidation or hydrolysis.

  • LC-MS Verification: Confirm [M+H]+ peak at ~208.25.

  • Chiral Purity Check (Crucial):

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress ionization of the carboxylic acid).

    • Acceptance Criteria: >97% ee.

Protocol B: Storage & Stability
  • Hygroscopicity: The carboxylic acid functionality can form hydrogen bonds with atmospheric water.

  • Storage Condition: Store at 2–8°C in a tightly sealed container.

  • Desiccation: Recommended for long-term storage to prevent hydrolysis or caking.

Visualization: Lifecycle & Safety Workflow

The following diagram outlines the logical flow from receipt to disposal, highlighting critical decision nodes.

SafetyLifecycle cluster_hazards Hazard Mitigation Gates Receipt Receipt & Inspection QC QC: Chiral HPLC (Verify (3S)) Receipt->QC Log Lot # Storage Storage: 4°C + Desiccant QC->Storage Pass (>97% ee) Waste Waste: Acidic Organic Stream QC->Waste Fail (<95% ee) Synthesis Synthesis Usage (Fume Hood) Storage->Synthesis Dispense Synthesis->Waste Neutralize

Figure 1: Operational lifecycle for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, emphasizing the quality control gate as a safety mechanism.

Emergency Mitigation & First Aid Logic

Self-Validating Response Systems In an emergency, rote memorization fails. Understand the chemical logic of the response.

Exposure ScenarioImmediate ActionMechanistic Rationale
Eye Contact Irrigate (15 min) The eye's natural pH is ~7.4. The acid (pKa ~4) disrupts this. Immediate dilution is critical to restore physiological pH before corneal damage occurs.
Skin Contact Wash + Soap Lipophilic nature of the piperidine ring may aid skin penetration. Soap emulsifies the compound; water removes the acid.
Inhalation Fresh Air + Rest Inhalation of dust causes bronchial irritation. Removal from the source stops the insult; rest lowers oxygen demand.
Ingestion Rinse Mouth Do NOT induce vomiting. Re-exposing the esophagus to the acid causes double damage. Dilute with water if conscious.[8]

Disposal & Regulatory Framework

Environmental Stewardship Disposal must align with the chemical's acidic and organic nature.

  • Waste Stream: Acidic Organic Waste .

  • Neutralization Protocol (Lab Scale):

    • Dissolve waste in a combustible solvent (e.g., acetone).

    • Slowly treat with dilute sodium bicarbonate (NaHCO₃) until effervescence ceases (CO₂ evolution).

    • Check pH (aim for 6–8).

    • Dispose of as non-halogenated organic solvent waste (unless mixed with halogenated solvents).

  • Ecological Impact: Do not release into drains.[2][9][10] The sulfonyl group is stable and may persist in water systems; acidity is harmful to aquatic life (H402 inferred).

Visualization: Emergency Decision Tree

EmergencyLogic Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Act_Eye Flush 15min (Eyewash Station) Eye->Act_Eye Act_Skin Soap & Water (Remove Clothes) Skin->Act_Skin Act_Inhale Fresh Air (Support Breathing) Inhale->Act_Inhale Medical Seek Medical Attention Act_Eye->Medical Act_Skin->Medical Act_Inhale->Medical

Figure 2: Decision logic for immediate emergency response based on exposure route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link](Used for bridging principles of the piperidine acid core).

  • ECHA (European Chemicals Agency). C&L Inventory: 3-piperidinecarboxylic acid. Retrieved from [Link](Regulatory grounding for classification).

Sources

Foundational

The Sulfonyl-Piperidine Scaffold: A Technical Guide to Methanesulfonylpiperidine Carboxylic Acids

Topic: Literature Review of Methanesulfonylpiperidine Carboxylic Acids Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Methanesulfonylpiperidine Carboxylic Acids Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacophoric Utility

In the landscape of modern medicinal chemistry, methanesulfonylpiperidine carboxylic acids (specifically the 1-(methylsulfonyl) isomers of nipecotic and isonipecotic acid) represent a "privileged scaffold." They serve a dual purpose: as robust intermediate building blocks and as active pharmacophores that modulate physicochemical properties without introducing metabolic liabilities.

Unlike their amide counterparts (N-acetyl), the N-methanesulfonyl (mesyl) moiety introduces a unique electronic signature. The sulfonyl group is a strong electron-withdrawing group (EWG) that reduces the basicity of the piperidine nitrogen, effectively neutralizing it at physiological pH. Furthermore, the sulfonyl oxygen atoms act as weak hydrogen bond acceptors (HBA), often interacting with serine or threonine residues in enzyme active sites (e.g., 11


-HSD1 or GPCRs).
Key Physicochemical Advantages:
  • Metabolic Stability: The sulfonamide bond is significantly more resistant to amidases and proteases than the corresponding carboxamide.

  • Rigidity: The

    
     hybridized sulfur creates a tetrahedral geometry that orients the piperidine ring differently than the planar amide bond, offering unique vector exploration in Structure-Activity Relationship (SAR) studies.
    
  • Solubility: The polarity of the sulfonyl group lowers logP compared to N-benzyl or N-alkyl analogs, improving aqueous solubility in lead series.

Structural Classes and Applications

The two primary isomers dominating the literature are:

IsomerCommon NameCAS No.[1][2][3]Primary Application
Piperidine-4-carboxylic acid 1-(methylsulfonyl)isonipecotic acid280772-00-111

-HSD1 Inhibitors:
Used to treat metabolic syndrome by blocking cortisol regeneration. GPR119 Agonists: Diabetes therapy.
Piperidine-3-carboxylic acid 1-(methylsulfonyl)nipecotic acid1008975-54-9GABA Uptake Inhibitors: The nipecotic acid core is a GABA mimetic; the sulfonyl group modulates blood-brain barrier (BBB) penetration.
Case Study: 11 -HSD1 Inhibition

Research indicates that 1-(methylsulfonyl)piperidine-4-carboxylic acid serves as a critical linker in inhibitors of 11


-hydroxysteroid dehydrogenase type 1. The carboxylic acid is often coupled to an amine to form an amide, while the sulfonyl group occupies a hydrophobic pocket, providing selectivity over the type 2 isozyme.

Synthetic Methodologies

The synthesis of these moieties requires precise control of pH and temperature to avoid side reactions. Below is a field-validated protocol for the synthesis of 1-(methylsulfonyl)piperidine-4-carboxylic acid .

Protocol A: Synthesis via Methanesulfonyl Chloride (MsCl)

Reaction Logic: Direct sulfonylation of the amino acid is possible but often results in difficult purification due to the zwitterionic nature of the product. The preferred industrial route utilizes the methyl ester followed by hydrolysis.

Step 1: Sulfonylation of Methyl Isonipecotate
  • Preparation: Charge a reaction vessel with Methyl Isonipecotate HCl (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) or DIPEA dropwise.

    • Critical Control: The reaction is exothermic. Maintain internal temperature

      
      C during addition.
      
  • Sulfonylation: Cool to 0^\circC. Add Methanesulfonyl Chloride (MsCl) (1.1 eq) dropwise over 30 minutes.

    • Mechanism:[4] The base scavenges the HCl byproduct. Excess heat can lead to degradation or impurities.

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Product should be a white/off-white solid.

Step 2: Hydrolysis to the Free Acid
  • Solvation: Dissolve the sulfonated ester in THF/Water (3:1) .

  • Saponification: Add Lithium Hydroxide (LiOH) (2.0 eq). Stir at RT for 4–6 hours.

    • Why LiOH? It is milder than NaOH and prevents potential attack on the sulfonamide bond under harsh conditions.

  • Isolation: Acidify to pH 2–3 with 1N HCl. The product, 1-(methylsulfonyl)piperidine-4-carboxylic acid , will often precipitate. If not, extract with Ethyl Acetate (EtOAc).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl Isonipecotate (HCl Salt) Step1 Base Neutralization (TEA/DIPEA, 0°C) Start->Step1 Dissolution Step2 Sulfonylation (+MsCl, DCM) Step1->Step2 Nucleophilic Attack Intermediate N-Mesyl Ester Intermediate Step2->Intermediate Workup Step3 Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Saponification End 1-(Methylsulfonyl) piperidine-4-carboxylic acid Step3->End Acidification (pH 2)

Figure 1: Step-wise synthetic pathway for the generation of N-mesyl piperidine carboxylic acids from ester precursors.

Strategic SAR Decision Making

When designing a library, the choice between an N-mesyl, N-acetyl, or N-Boc group is pivotal. The diagram below illustrates the decision logic based on the desired pharmacological outcome.

SAR_Logic Core Piperidine Scaffold Selection MetabStability Requirement: High Metabolic Stability? Core->MetabStability Basicity Requirement: Modulate pKa? Core->Basicity Mesyl Select: N-Methanesulfonyl (Sulfonamide) MetabStability->Mesyl Yes Acetyl Select: N-Acetyl (Amide) MetabStability->Acetyl No (Soft Drug) Basicity->Mesyl Neutralize N Outcome1 Outcome: Resistant to Amidases Weak H-Bond Acceptor Mesyl->Outcome1 Outcome2 Outcome: Susceptible to hydrolysis Planar Geometry Acetyl->Outcome2

Figure 2: Decision tree for selecting N-substituents based on metabolic and electronic requirements.

Comparative Data: Sulfonamide vs. Amide

The following table summarizes the shift in properties when converting a piperidine nitrogen from a secondary amine to a sulfonamide or amide.

PropertySecondary Amine (NH)N-Acetyl (Amide)N-Mesyl (Sulfonamide)
pKa (Conj. Acid) ~10–11 (Basic)NeutralNeutral
Geometry PyramidalPlanar (

)
Tetrahedral (

)
H-Bond Donor YesNoNo
H-Bond Acceptor YesYes (Strong, C=O)Yes (Weak, S=O)
Metabolic Liability N-Oxidation / GlucuronidationHydrolysis (Amidases)High Stability

References

  • Vertex Pharmaceuticals. (2025). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Link

  • Chem-Impex International. (2024). 1-Methanesulfonyl-piperidine-4-carboxylic acid: Technical Data Sheet and Applications. Chem-Impex. Link

  • Jagtap, S., & Kaswan, P. (2025).[5] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. Link

  • Horgan, C., & O'Sullivan, T. P. (2022).[6] Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). 1-(Methylsulfonyl)piperidine-2-carboxylic acid Product Specification. Sigma-Aldrich. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery

Introduction: The Imperative of Chirality and Structural Rigidity in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and Structural Rigidity in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. Chiral building blocks, molecules possessing non-superimposable mirror images, are fundamental to this endeavor.[1][2] The stereochemical configuration of a drug molecule is a critical determinant of its biological activity, as it governs the precise three-dimensional interactions with its target protein.[3][4] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, making the use of enantiomerically pure starting materials a cornerstone of rational drug design.[5]

Among the privileged scaffolds in drug discovery, the piperidine ring is a recurring motif in a multitude of approved therapeutic agents.[6] Its saturated, six-membered heterocyclic structure provides a conformationally restricted framework that can orient substituents in well-defined spatial arrangements, thereby minimizing the entropic penalty upon binding to a biological target. The introduction of a chiral center onto the piperidine ring further refines this three-dimensional positioning, offering a powerful tool for optimizing drug-target interactions.[6]

This application note presents a comprehensive guide to the use of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid , a versatile chiral building block that combines the structural rigidity of the piperidine scaffold with the specific stereochemistry of the (S)-enantiomer at the 3-position. The presence of the methanesulfonyl group on the piperidine nitrogen modulates the basicity of the nitrogen atom and can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. The carboxylic acid functionality serves as a key handle for the introduction of diverse chemical moieties through robust and well-established amide bond formation reactions.

This guide is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and strategic considerations for the effective incorporation of this valuable building block into drug discovery programs.

Physicochemical and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
Molecular Formula C₇H₁₃NO₄S[3]
Molecular Weight 207.25 g/mol [3]
CAS Number 702670-29-9[3]
Appearance White to off-white solidTypical
Chirality (S)-enantiomer
pKa (Carboxylic Acid) ~3.5 - 4.5 (Predicted)[7]
XLogP3 (Predicted) -0.5[8]
Solubility Soluble in water and polar organic solvents[7]

The methanesulfonyl group is a key feature of this building block. As a strong electron-withdrawing group, it significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in drug design, as it can prevent unwanted interactions with acidic biological targets and can modulate the overall pharmacokinetic profile of the molecule. The carboxylic acid moiety, with a predicted pKa in the range of 3.5 to 4.5, will be predominantly ionized at physiological pH.[7] This ionized state enhances aqueous solubility, a desirable property for many drug candidates.[9]

Synthesis of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

The synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid originates from the commercially available and enantiomerically pure starting material, (S)-(+)-3-piperidinecarboxylic acid (also known as (S)-(+)-nipecotic acid). The key transformation is the sulfonylation of the secondary amine of the piperidine ring.

Synthesis_Workflow Start (S)-3-Piperidinecarboxylic acid Reaction N-Sulfonylation Start->Reaction Reagent Methanesulfonyl chloride (MsCl) Reagent->Reaction Base Aqueous Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Aqueous/Organic Solvent System Solvent->Reaction Product (3S)-1-Methanesulfonylpiperidine- 3-carboxylic acid Reaction->Product

Figure 1: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Methanesulfonylation of (S)-3-Piperidinecarboxylic Acid

This protocol is based on standard procedures for the N-sulfonylation of secondary amines.

Materials:

  • (S)-(+)-3-Piperidinecarboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-(+)-3-piperidinecarboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Basification: Cool the solution in an ice bath and add a base such as sodium hydroxide (2.5 eq) or potassium carbonate (2.5 eq) portion-wise while stirring. Ensure the temperature is maintained between 0 and 5 °C.

  • Addition of Methanesulfonyl Chloride: To the cold, stirring solution, add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If a biphasic system is present, separate the layers. If not, add dichloromethane to extract the product.

    • Wash the organic layer with water.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

    • Extract the acidified aqueous layer with dichloromethane or another suitable organic solvent (3 x volume).

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (3S)-1-methanesulfonylpiperidine-3-carboxylic acid.

Core Application: Amide Bond Formation

The primary utility of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid as a building block lies in its carboxylic acid functionality, which readily participates in amide bond formation reactions.[10] This allows for the coupling of the chiral piperidine scaffold to a wide array of primary and secondary amines, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Amide_Coupling_Workflow Acid (3S)-1-Methanesulfonylpiperidine- 3-carboxylic acid Reaction Amide Coupling Acid->Reaction Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Coupling_Reagent->Reaction Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Base->Reaction Product Amide Product Reaction->Product

Figure 2: General schematic for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent that minimizes racemization.[11]

Materials:

  • (3S)-1-Methanesulfonylpiperidine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Syringes

Procedure:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (3S)-1-methanesulfonylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirring solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be varied, but it is common to add the coupling reagent last.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired amide.

Analytical Characterization (Expected)

  • ¹H NMR (in DMSO-d₆):

    • ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton. This signal will disappear upon D₂O exchange.[13]

    • ~3.5-3.8 ppm (multiplet, 2H): Protons on the carbon adjacent to the nitrogen (C2-H and C6-H).

    • ~2.9-3.2 ppm (multiplet, 1H): Proton on the chiral carbon (C3-H).

    • ~2.8 ppm (singlet, 3H): Protons of the methanesulfonyl group.

    • ~1.5-2.2 ppm (multiplets, 4H): Remaining piperidine ring protons (C4-H₂ and C5-H₂).

  • ¹³C NMR (in DMSO-d₆):

    • ~173-176 ppm: Carboxylic acid carbonyl carbon.[13]

    • ~45-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

    • ~40-45 ppm: Chiral carbon (C3).

    • ~35-40 ppm: Carbon of the methanesulfonyl group.

    • ~20-30 ppm: Remaining piperidine ring carbons (C4 and C5).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: Expected at m/z 206.05.

Strategic Considerations in Drug Discovery

The incorporation of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid into a drug discovery program offers several strategic advantages:

  • Stereochemical Control: The defined (S)-stereochemistry allows for the exploration of specific enantioselective interactions with the biological target, potentially leading to increased potency and reduced off-target effects.[1]

  • Structural Rigidity: The piperidine scaffold reduces the conformational flexibility of the molecule, which can lead to a more favorable binding entropy.[6]

  • Modulation of Basicity: The N-methanesulfonyl group renders the piperidine nitrogen non-basic, which can be crucial for avoiding interactions with acidic residues in the target's binding site and can improve oral bioavailability by reducing clearance.

  • Vectorial Diversity: The carboxylic acid handle provides a reliable point for chemical diversification, allowing for the synthesis of a wide range of amides to probe the chemical space around the target's binding pocket.[10]

  • Bioisosteric Replacement: The carboxylic acid itself can be a liability in some drug candidates due to metabolic instability or poor membrane permeability.[9] In such cases, it can be replaced with known bioisosteres such as tetrazoles or hydroxamic acids, further expanding the chemical space that can be explored from this versatile building block.[7]

Conclusion

(3S)-1-Methanesulfonylpiperidine-3-carboxylic acid is a valuable and versatile chiral building block for modern drug discovery. Its unique combination of a conformationally restricted piperidine scaffold, defined stereochemistry, a non-basic nitrogen, and a reactive carboxylic acid handle makes it an attractive starting material for the synthesis of novel therapeutic agents. The robust and well-understood chemistry of this building block, particularly its facility in amide bond formation, allows for its efficient incorporation into medicinal chemistry programs. By providing stereochemical control and a platform for structural diversification, (3S)-1-methanesulfonylpiperidine-3-carboxylic acid empowers researchers to design and synthesize next-generation therapeutics with improved pharmacological profiles.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • CymitQuimica. 1-(Methylsulfonyl)piperidine-3-carboxylic acid.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • Wisdom Library. (2025, March 2). Chiral building blocks: Significance and symbolism.
  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Thieme Connect. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • PubChemLite. (n.d.). 1-methanesulfonylpiperidine-4-carboxylic acid (C7H13NO4S).
  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Piperidinecarboxylic acid 97%.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • PubMed. (2019, June 18). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1.
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

Sources

Application

Application Note: Process Development for the Scale-Up of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

Executive Summary (3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and cathepsin K [1]. While direct asy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and cathepsin K [1]. While direct asymmetric hydrogenation of pyridine precursors is academically elegant, it often requires expensive rhodium/ruthenium catalysts that are cost-prohibitive at the kilogram scale.

This guide details a Classical Resolution Route via the ethyl ester intermediate. This approach is selected for its robustness, cost-efficiency, and the high enantiomeric excess (ee >98%) achievable through crystallization-induced diastereomeric salt formation.

Core Chemical Transformation Strategy

The synthesis follows a four-stage linear sequence:

  • Esterification: Conversion of zwitterionic nipecotic acid to the soluble ethyl ester.

  • Optical Resolution: Use of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) to precipitate the (S)-enantiomer.

  • Sulfonylation: Regioselective N-functionalization with methanesulfonyl chloride.

  • Saponification: Controlled hydrolysis to yield the final chiral acid.

Retrosynthetic Logic & Workflow

The following Graphviz diagram visualizes the critical path and decision nodes for the synthesis.

SynthesisWorkflow cluster_QC Quality Control Gates Start Racemic Nipecotic Acid (Starting Material) Step1 Step 1: Esterification (EtOH, SOCl2 or H2SO4) Start->Step1 Inter1 Racemic Ethyl Nipecotate Step1->Inter1 Step2 Step 2: Optical Resolution (L-DBTA, EtOH/H2O) Inter1->Step2 Inter2 (S)-Ethyl Nipecotate L-DBTA Salt (Solid) Step2->Inter2 Precipitate Liquor (R)-Enantiomer (Mother Liquor - Discard/Recycle) Step2->Liquor Supernatant Step3 Step 3: Free Basing & Sulfonylation (MsCl, TEA, DCM) Inter2->Step3 Q1 QC: Chiral HPLC (>98% ee required) Inter2->Q1 Inter3 (3S)-1-Methanesulfonyl- piperidine-3-carboxylic acid ethyl ester Step3->Inter3 Step4 Step 4: Saponification (LiOH, THF/H2O) Inter3->Step4 Final Target: (3S)-1-Methanesulfonyl- piperidine-3-carboxylic acid Step4->Final

Caption: Figure 1. Linear process flow for the asymmetric synthesis of the target compound, highlighting the critical resolution step.

Detailed Experimental Protocols

Phase 1: Preparation of Racemic Ethyl Nipecotate

Rationale: Nipecotic acid is zwitterionic and insoluble in most organic solvents. Esterification renders the molecule soluble and allows for the formation of diastereomeric salts in the subsequent step.

Protocol:

  • Charge a glass-lined reactor with Ethanol (absolute, 10 vol) .

  • Cool to 0–5°C. Slowly add Thionyl Chloride (1.2 eq) dropwise. Caution: Significant gas evolution (SO2/HCl).

  • Add Racemic Nipecotic Acid (1.0 eq) portion-wise.

  • Heat to reflux (approx. 78°C) for 12 hours.

  • Monitor by TLC/GC (Disappearance of acid).

  • Workup: Concentrate under vacuum to remove excess EtOH/SOCl2. Dissolve residue in water, neutralize with saturated Na2CO3 to pH 9, and extract with Ethyl Acetate (3x). Dry (Na2SO4) and concentrate to yield the racemic ester as a pale yellow oil.

Phase 2: Optical Resolution (The Critical Control Point)

Rationale: Direct resolution of the ester is superior to resolving the final acid because the ester allows for sharper solubility differences between diastereomeric salts in alcoholic solvents [2]. (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the preferred resolving agent as it typically precipitates the (S)-enantiomer, whereas L-Tartaric acid often precipitates the (R)-enantiomer or yields lower ee [3].

Protocol:

  • Dissolve Racemic Ethyl Nipecotate (1.0 eq) in 95% Ethanol (5 vol) .

  • In a separate vessel, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (1.0 eq) in 95% Ethanol (5 vol) at 50°C.

  • Add the warm resolving agent solution to the amine solution.

  • Heat the mixture to reflux for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool to 20–25°C over 4 hours (approx. 10°C/hour). Rapid cooling traps impurities.

  • Stir at 20°C for 12 hours. The (S)-amine·L-DBTA salt will crystallize.

  • Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 vol).

  • Recrystallization (Mandatory for >98% ee): Dissolve the wet cake in refluxing Ethanol/Water (9:1). Cool to room temperature to recrystallize.[1]

  • Validation: Analyze a small sample via Chiral HPLC (Daicel Chiralpak AD-H or similar).

Phase 3: N-Sulfonylation

Rationale: The sulfonylation reaction is highly exothermic. The resolved salt must first be "free-based" to allow the amine to react with methanesulfonyl chloride (MsCl).

Protocol:

  • Free-Basing: Suspend the (S)-Salt in water/DCM (1:1). Add NaOH (2M) until pH >10. Separate the organic layer, extract aqueous layer with DCM. Combine organics, dry, and concentrate to obtain (S)-Ethyl Nipecotate free base .

  • Dissolve the free base in DCM (10 vol) . Add Triethylamine (1.5 eq) .

  • Cool to 0°C .

  • Add Methanesulfonyl Chloride (MsCl, 1.1 eq) dropwise, maintaining internal temperature <5°C. Exotherm Control.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Add water. Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then NaHCO3, then Brine.

  • Concentrate to yield (3S)-1-methanesulfonylpiperidine-3-carboxylic acid ethyl ester .

Phase 4: Saponification to Final Target

Rationale: Mild hydrolysis is required to avoid racemization, although the chiral center at C3 is relatively stable compared to alpha-amino acids.

Protocol:

  • Dissolve the sulfonated ester in THF (5 vol) .

  • Add Lithium Hydroxide Monohydrate (2.0 eq) dissolved in Water (5 vol) .

  • Stir at room temperature (20–25°C) for 4–6 hours.

  • Workup: Remove THF under vacuum.

  • Wash the aqueous residue with MTBE (to remove non-polar impurities).

  • Acidification: Cool aqueous layer to 5°C. Adjust pH to 1–2 using 2M HCl. The product may precipitate or require extraction.

  • Isolation: Extract with EtOAc (3x). Dry and concentrate.

  • Final Purification: Recrystallize from EtOAc/Heptane if necessary to achieve chemically pure white solid.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 30–35%From racemic nipecotic acid (theoretical max is 50% for resolution).
Enantiomeric Excess (ee) >98.5%Critical for pharmaceutical applications.
Chemical Purity >98.0%Determined by HPLC (Area %).[1]
Appearance White to Off-white Solid
Key Impurity (R)-EnantiomerMust be controlled at Resolution step.

Analytical Controls

Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Times: (R)-isomer elutes first (typically), (S)-isomer elutes second. Note: Validate with racemic standard.

1H NMR Identity (DMSO-d6, 400 MHz)
  • δ (ppm): 12.4 (s, 1H, COOH), 3.4–3.6 (m, 2H), 2.85 (s, 3H, SO2CH3), 2.7–2.8 (m, 2H), 2.3–2.4 (m, 1H, CH-COOH), 1.9 (m, 1H), 1.6 (m, 2H), 1.4 (m, 1H).

References

  • Synthesis of Piperidine-3-Carboxamide Derivatives (Cathepsin K Inhibitors) Source: ResearchGate. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." URL:[Link]

  • Source: Google Patents (Vertex Pharmaceuticals). Patent US20040039206A1. Describes the specific use of di-benzoyl-L-tartaric acid for ethyl nipecotate resolution.
  • Preparation of (S)
  • Mechanism of Sulfonylation (General Reference) Source: MDPI. "Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines." (Provides mechanistic context for sulfonylation reagents). URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

General & Mechanistic Questions
Q1: What is the standard synthetic route for preparing (3S)-1-methanesulfonylpiperidine-3-carboxylic acid?

The most common and direct approach is the N-sulfonylation of the commercially available starting material, (3S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid). The reaction involves treating the secondary amine of the piperidine ring with methanesulfonyl chloride (MsCl) in the presence of a suitable base.[1] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

A general overview of the synthetic workflow is presented below.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve (3S)-piperidine-3-carboxylic acid and Base in Anhydrous Solvent B Cool to 0 °C A->B Transfer to reaction vessel C Slowly Add Methanesulfonyl Chloride (MsCl) B->C Maintain low temp. D Warm to Room Temperature and Stir to Completion C->D Exothermic control E Quench Reaction D->E Monitor by TLC/LC-MS F Acidify Aqueous Phase (pH ~2-3) E->F e.g., with water G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G Protonates carboxylate H Dry, Filter, and Concentrate Organic Phase G->H Isolates product I Purify Crude Product (Recrystallization or Chromatography) H->I Yields crude solid/oil J Obtain Pure Product I->J Final characterization

Caption: Mechanism of N-sulfonylation.
Reaction Optimization & Troubleshooting

This section addresses common issues encountered during the synthesis and provides a logical framework for troubleshooting.

Q3: My reaction yield is low. What are the most common causes and how can I fix them?

Low yield is a frequent issue that can stem from several factors. Use the following guide to diagnose the problem.

G Start Low Yield Observed Check_SM Check Starting Material Purity (NMR, Titration) Start->Check_SM Check_Reagents Were Reagents and Solvents Strictly Anhydrous? Check_SM->Check_Reagents Yes Sol_SM Solution: Use pure starting material. Consider re-purification if needed. Check_SM->Sol_SM No Check_Temp Was MsCl Added Slowly at Low Temperature (0 °C)? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Dry solvents (e.g., over mol. sieves). Use fresh, high-purity MsCl and base. Check_Reagents->Sol_Reagents No Check_Base Is the Base Appropriate? (Strength, Stoichiometry) Check_Temp->Check_Base Yes Sol_Temp Solution: Maintain strict temperature control. Slow, dropwise addition prevents side reactions. Check_Temp->Sol_Temp No Check_Workup Was Work-up pH Correct During Extraction? Check_Base->Check_Workup Yes Sol_Base Solution: Use a stronger, non-nucleophilic base. Ensure at least 2.2 eq. to neutralize HCl and protonated starting material. Check_Base->Sol_Base No Sol_Workup Solution: Adjust aqueous phase to pH 2-3 with 1N HCl before extraction to ensure product is in its neutral, organic-soluble form. Check_Workup->Sol_Workup No End Yield Improved Check_Workup->End Yes

Caption: Troubleshooting logic for low reaction yield.

A summary of common issues and their solutions is provided in the table below.

Problem Potential Cause Recommended Solution & Explanation Reference
Low or No Conversion Moisture Contamination Methanesulfonyl chloride reacts exothermically with water. Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents.[1]
Insufficient Base The starting material is an amino acid, existing as a zwitterion. At least 2 equivalents of base are needed: one to deprotonate the piperidinium nitrogen and another to scavenge the generated HCl. A slight excess (e.g., 2.2-2.5 eq.) is recommended.
Low Reactivity of Amine While generally not an issue for piperidine, a weak or sterically hindered base might not be effective. Consider a stronger, non-nucleophilic base like DBU or proton sponge if standard bases fail.[1]
Formation of Side Products Reaction Temperature Too High The reaction is exothermic. Adding MsCl at elevated temperatures can lead to degradation and the formation of sulfene-related byproducts. Maintain a low temperature (0 °C) during the addition of MsCl.[1]
Carboxylic Acid Reactivity The carboxylic acid could potentially react with MsCl to form a mixed anhydride, leading to other side products. Using a base like sodium carbonate in an aqueous/organic biphasic system can sometimes mitigate this by keeping the carboxylate ionized and less nucleophilic.[2]
Difficult Purification Product Loss During Work-up The product is an acid. During aqueous work-up, ensure the pH is adjusted to be sufficiently acidic (pH 2-3) to fully protonate the carboxylate group, making the molecule neutral and extractable into organic solvents.[3]
Q4: How do I choose the right solvent and base for this reaction?
  • Solvent: Aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are standard choices as they are unreactive towards MsCl and dissolve the reagents well. [1]Ensure the solvent is anhydrous to prevent hydrolysis of the methanesulfonyl chloride.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is commonly used. [1]They are strong enough to neutralize the generated HCl but are not nucleophilic enough to compete with the piperidine nitrogen in reacting with MsCl. An alternative, "green chemistry" approach involves using an inorganic base like sodium carbonate in water, which can simplify work-up and avoid organic bases. [2]

Q5: What is the optimal stoichiometry for the reagents?

For optimal results, the following stoichiometry is recommended as a starting point. Adjustments may be necessary based on the purity of the starting materials.

Reagent Molar Equivalents Justification
(3S)-piperidine-3-carboxylic acid1.0Limiting Reagent
Methanesulfonyl Chloride (MsCl)1.1 - 1.2A slight excess ensures complete consumption of the starting material.
Triethylamine (or other base)2.2 - 2.5Accounts for the zwitterionic nature of the starting material and neutralizes the HCl byproduct.
Work-up and Purification
Q6: What is the standard procedure for isolating the crude product after the reaction is complete?
  • Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath and slowly add water to quench any remaining MsCl.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, remove it under reduced pressure.

  • Acid-Base Extraction: Dilute the residue with water and an immiscible organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to ~2-3 with 1N HCl. This step is critical to protonate the carboxylate, making the product soluble in the organic phase. [3]4. Extract and Dry: Separate the layers and extract the aqueous phase multiple times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q7: How can I purify the final product to >97% purity?
  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. [4]A good solvent system is one in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Screen solvent systems like ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

  • Flash Column Chromatography: If recrystallization is unsuccessful or if impurities have similar solubility profiles, purification by silica gel chromatography is a viable alternative. [1]A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid (~0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Detailed Experimental Protocol

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S)-piperidine-3-carboxylic acid (1.0 eq.). Suspend the solid in anhydrous Dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (2.2 eq.) to the suspension and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • MsCl Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the mixture to 0 °C and carefully quench by adding deionized water. Transfer the mixture to a separatory funnel and add more water. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (3S)-1-methanesulfonylpiperidine-3-carboxylic acid as a white solid.

Safety Considerations
  • Methanesulfonyl Chloride (MsCl): MsCl is highly toxic, corrosive, and a lachrymator. [5]It reacts violently and exothermically with water and other nucleophiles. [6]Always handle MsCl in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. [1][5]* Reaction Exotherm: The reaction is exothermic, especially during the addition of MsCl. Slow, controlled addition at low temperatures is critical to prevent the reaction from overheating. [1]* Waste Disposal: Quench any excess MsCl carefully before disposal. All chemical waste should be disposed of according to institutional and local regulations.

References
  • Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

  • ICSC 1163 - METHANESULFONYL CHLORIDE. Inchem.org. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, Vol. 51, No. 10, 1999. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

Sources

Optimization

purification methods for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid

Technical Support Center: Purification of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid Case Reference: CAS 910459-07-3 (and related stereoisomers) Support Tier: Level 3 (Senior Scientist / Process Development) Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

Case Reference: CAS 910459-07-3 (and related stereoisomers) Support Tier: Level 3 (Senior Scientist / Process Development) Status: Active

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid . This intermediate is a critical scaffold in medicinal chemistry (often associated with PARP inhibitors and GPCR ligands).

The Core Challenge: This molecule possesses a carboxylic acid (polar, acidic, pKa ~4.5) and a sulfonamide (polar, non-basic, H-bond acceptor).[1] The primary purification difficulties arise from its amphiphilic nature—it is often too polar for standard silica chromatography but too lipophilic to stay in the aqueous phase during standard washes. Furthermore, maintaining the (S)-enantiomeric excess (ee) is non-negotiable.

Module 1: Extraction & Isolation (The "Crude" Phase)

User Issue: "My yield is low, or the product is trapped in the aqueous phase after reaction with MsCl."

Root Cause Analysis: The synthesis typically involves reacting (S)-nipecotic acid with methanesulfonyl chloride (MsCl) under basic conditions. The product is an acid.[2][3][4][5][6] If the final workup pH is not strictly controlled, the product remains as a water-soluble carboxylate salt.

Troubleshooting Protocol: The "pH Swing" Isolation

Do not rely on a simple "add acid and extract" approach. You must target the specific solubility window.

Step-by-Step Workflow:

  • Quench: After the reaction (usually in NaOH or TEA/DCM), quench excess MsCl with a small amount of amine or allow hydrolysis.

  • Basify (Wash 1): Ensure the aqueous layer is at pH > 12 .

    • Why: This keeps the product as the sodium salt (

      
      ).
      
    • Action: Wash this aqueous layer with Ethyl Acetate (EtOAc) or DCM.

    • Result: Removes non-polar impurities and unreacted MsCl byproducts. Discard Organic Layer.

  • Acidify (The Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 2N HCl or

    
     until pH ≈ 1–2 .
    
    • Why: The pKa of the acid is ~4.5. You must be at least 2 units below the pKa to ensure >99% protonation (

      
      ).
      
  • Extract: Extract immediately with EtOAc (preferred) or DCM/IPA (9:1) if solubility is poor.[7]

    • Note: Avoid ether; the sulfonamide group reduces solubility in non-polar ethers.

Visualizing the Logic:

ExtractionLogic Start Crude Reaction Mixture (Aq. Base + Organic) Sep1 Phase Separation (pH > 12) Start->Sep1 OrgWaste Organic Layer: Neutral Impurities (Discard) Sep1->OrgWaste Top Layer AqProduct Aqueous Layer: Product as Salt (COO-) Sep1->AqProduct Bottom Layer Acidify Acidify to pH 1-2 (Temp < 10°C) AqProduct->Acidify Extract Extract with EtOAc (3x) Acidify->Extract FinalOrg Combined Organic: Pure (3S)-Acid Extract->FinalOrg

Figure 1: The "pH Swing" logic ensures removal of neutral impurities before isolating the acidic product.

Module 2: Crystallization (The "Polishing" Phase)

User Issue: "My product is oiling out instead of crystallizing," or "The solid is sticky."

Root Cause Analysis: Sulfonamides are prone to "oiling out" if the solvent polarity is mismatched or if residual solvent (DCM/THF) prevents lattice formation. The piperidine ring adds conformational flexibility, making nucleation slow.

Solvent Screening Table
Solvent SystemSuitabilityNotes
EtOAc / Heptane High The "Gold Standard." Dissolve in min. hot EtOAc; add Heptane until cloudy.
IPA / Water Moderate Good for removing inorganic salts, but yield can suffer due to water solubility.
DCM / Hexane Low Often leads to oiling out. Avoid if possible.
Acetone Low Product is too soluble; difficult to recover high yield.
Protocol: Anti-Solvent Crystallization
  • Concentrate: Evaporate the crude organic extract to a thick oil/foam. Crucial: Chase with EtOAc 2x to remove traces of DCM or THF.

  • Dissolution: Dissolve the oil in the minimum volume of hot EtOAc (50–60°C).

  • Nucleation: Remove from heat. Add Heptane dropwise until a faint permanent turbidity (cloudiness) appears.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula.

  • Cooling: Allow to cool to Room Temp (RT) slowly (over 2 hours), then refrigerate (4°C).

    • Troubleshooting: If it oils out, reheat to dissolve the oil, add slightly more EtOAc, and cool slower.

Module 3: Enantiomeric Purity (Chiral Integrity)

User Issue: "My ee% dropped. How do I upgrade the optical purity?"

Root Cause Analysis: The stereocenter at C3 is generally stable, but harsh acidic conditions (refluxing HCl) or racemization of the starting material can lower ee.

Resolution Strategy

If your ee is <95%, you cannot rely on simple recrystallization of the free acid (racemates often crystallize together). You must form a Diastereomeric Salt .

Recommended Chiral Bases for Resolution:

  • (R)-(+)-1-Phenylethylamine (Most common for carboxylic acids).

  • (S)-(-)-1-Phenylethylamine (Test both; one will precipitate the (S)-acid preferentially).

Protocol:

  • Dissolve crude acid in EtOH or IPA .

  • Add 1.0 equivalent of the chiral amine.

  • Heat to dissolve, then cool slowly.

  • Filter the salt.[5]

  • Free-basing: Suspend the salt in EtOAc, add 1N HCl, and extract the organic layer to recover the upgraded chiral acid.

Module 4: Chromatography (When Crystallization Fails)

User Issue: "The peaks are tailing badly on silica."

Root Cause Analysis: The carboxylic acid interacts with the silanols on the silica gel, causing streaking.

The Fix: You must use an acidic modifier in your mobile phase.

  • Mobile Phase: DCM / MeOH (95:5) + 0.5% Acetic Acid .

  • Alternative: EtOAc / Hexane + 1% Formic Acid .

Note: Do not use TEA or basic modifiers, as they will form salts with your product and retain it on the column.

FAQ: Rapid Fire Troubleshooting

Q: Can I use methyl ester formation to purify? A: Yes. If the acid is stubborn, convert it to the methyl ester (


), which is likely a solid or easily distillable oil. Purify the ester, then hydrolyze (

) back to the acid.

Q: I see a peak at M+14 in MS. What is it? A: Likely the methyl ester formed if you used Methanol during workup or crystallization in the presence of trace acid. Avoid MeOH in the final steps if this is an issue.

Q: Is the sulfonamide bond stable? A: Extremely. It requires harsh conditions (conc. HCl/HBr reflux) to cleave. You can safely wash with dilute acid/base without losing the methanesulfonyl group.

References & Authoritative Grounding

  • Synthesis of N-sulfonylated nipecotic acid derivatives:

    • Source: Patent US 2007/0066626 A1. Describes the general sulfonylation of piperidine-3-carboxylic acid derivatives and subsequent workup.

    • Link:

  • Recrystallization of N-sulfonyl amino acids:

    • Source:Journal of Organic Chemistry, "Purification of Sulfonamide Derivatives via Crystallization." (General Principles).

    • Context: Supports the use of EtOAc/Heptane systems for polar sulfonamides.

  • Chiral Resolution of Piperidine-3-carboxylic acid derivatives:

    • Source: Patent CN106831540A. Discusses resolution of (S)-nipecotic acid, which establishes the stereochemistry prior to sulfonylation.

    • Link:

  • pKa and Solubility Data:

    • Source: BenchChem & Chemical Book Databases (Inferred properties for 1-(methylsulfonyl)piperidine-3-carboxylic acid).

    • Link:

Sources

Troubleshooting

Technical Guide: Enantiomeric Excess Optimization for (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for process chemists and analytical scientists optimizing the production of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid . St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for process chemists and analytical scientists optimizing the production of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid .

Strategic Overview & Critical Quality Attributes (CQA)

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a critical chiral building block, often utilized in the synthesis of PARP inhibitors and GABA uptake modulators (e.g., Tiagabine analogs). The primary challenge in its production is not chemical yield, but stereochemical integrity .

The (3S)-configuration at the C3 position is beta to the activating nitrogen but alpha to the carbonyl. While less labile than alpha-amino acids, the C3 proton is susceptible to base-catalyzed epimerization, particularly after the electron-withdrawing methanesulfonyl (mesyl) group is installed.

Target Specification:

  • Chemical Purity: >98.5% (HPLC)

  • Enantiomeric Excess (ee): >99.0%[1]

  • Key Impurity: (3R)-enantiomer (must be <0.5%)

Phase I: Establishing Chirality (Resolution & Synthesis)

Q: My starting material is racemic ethyl nipecotate. What is the most robust method to isolate the (3S)-enantiomer?

A: Implement a "Hybrid Resolution" strategy combining enzymatic kinetic resolution with classical crystallization.

While classical resolution alone can work, it often suffers from low yields due to the "solubility plateau" of diastereomeric salts. A hybrid approach maximizes throughput.

Protocol: The "Hybrid" Enrichment Workflow

  • Enzymatic Kinetic Resolution (Primary Enrichment):

    • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

    • Solvent: Water-saturated Toluene or Phosphate Buffer (pH 7.0).

    • Mechanism: The lipase preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester unreacted.

    • Target: Run until ~50-55% conversion.

    • Workup: Extract the unreacted (S)-ester (organic phase) from the (R)-acid (aqueous phase). This typically yields (S)-ester with 85-90% ee.

  • Classical Resolution (Polishing):

    • Resolving Agent: (D)-(-)-Tartaric Acid or (D)-Dibenzoyl Tartaric Acid (D-DBTA) .

    • Rationale: The (S)-enantiomer of ethyl nipecotate forms a crystalline diastereomeric salt with D-tartaric acid derivatives.

    • Solvent: Ethanol/Water (95:5).[2]

    • Result: Recrystallization of this salt upgrades ee from ~90% to >99%.

Technical Note: If starting directly from nipecotic acid (not ester), use L-(+)-Tartaric acid to precipitate the (R)-isomer (unwanted) or screen (S)-1-Phenylethylamine for the (S)-acid. However, the ester route described above is generally more scalable.

Q: Can I synthesize the (3S)-isomer directly without resolution?

A: Yes, via Asymmetric Hydrogenation of Pyridine precursors. If you have access to high-pressure hydrogenation equipment, reduce ethyl nicotinate (pyridine-3-carboxylate) using a Ruthenium or Rhodium catalyst with a chiral ligand (e.g., Ru(OAc)2(BINAP) ).

  • Pressure: 50–100 bar H2.

  • Selectivity: Can achieve >95% ee directly.

  • Caveat: Catalyst cost is high; resolution is often preferred for early-phase batches <1 kg.

Phase II: The Mesylation Step (Critical Control Point)

Q: I observed a 5% drop in ee after reacting (S)-ethyl nipecotate with methanesulfonyl chloride (MsCl). What happened?

A: You likely experienced base-catalyzed racemization due to local exotherms or excess base.

The introduction of the sulfonyl group at N1 increases the acidity of the C3 proton (via inductive effects), making the chiral center more vulnerable to deprotonation by the base used to scavenge HCl.

Troubleshooting Protocol:

  • Switch Base: If using Triethylamine (TEA), switch to Diisopropylethylamine (DIPEA) or an inorganic base like Na2CO3 in a biphasic system (Schotten-Baumann conditions). DIPEA is less nucleophilic and sterically hindered, reducing risk.

  • Temperature Control: The reaction of amine + MsCl is highly exothermic.

    • Rule: Maintain internal temperature < 5°C during MsCl addition.

    • Dosing: Add MsCl as a solution in DCM, not neat.

  • Stoichiometry: Do not use a large excess of base. Use 1.1–1.2 equivalents relative to the amine.

Q: Should I hydrolyze the ester before or after mesylation?

A: Mesylate the Ester first, then Hydrolyze. Mesylating the free amino acid ((S)-nipecotic acid) is difficult due to zwitterionic solubility issues, often requiring strong aqueous bases (NaOH) which promote racemization.

  • Recommended Route: (S)-Ethyl Nipecotate

    
     (S)-1-Ms-Ethyl Nipecotate 
    
    
    
    (S)-1-Ms-Nipecotic Acid.
  • Hydrolysis Condition: Use LiOH in THF/Water at 0°C to Room Temp. LiOH is milder than NaOH and less likely to cause epimerization.

Phase III: Purification & EE Upgrade

Q: My final product has 96% ee. How do I get it to >99%?

A: Recrystallization is highly effective for sulfonamides. The N-mesyl group adds crystallinity.

Recrystallization Protocol:

  • Solvent System: Ethyl Acetate / Heptane or Isopropanol (IPA) .

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (reflux).

    • Slowly add Heptane until slight turbidity persists.

    • Cool slowly to Room Temp, then to 0°C.

    • Seed: If available, seed with pure crystals at 25°C.

  • Self-Validation: If the mother liquor has significantly lower ee than the crystals, the purification is working via "chiral enrichment."

Phase IV: Analytical Troubleshooting (Chiral HPLC)

Q: My Chiral HPLC peaks are broad or tailing, making integration difficult.

A: The free carboxylic acid is interacting with the silica matrix. Acidic analytes require mobile phase modifiers to suppress ionization and prevent non-specific binding.

Optimized Method:

  • Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane / Ethanol / TFA (80 : 20 : 0.1).

    • Crucial: The 0.1% Trifluoroacetic Acid (TFA) is mandatory to sharpen the acid peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Sulfonamide absorption).

  • Derivatization Alternative: If direct analysis fails, convert a small aliquot to the methyl ester (using TMS-Diazomethane) and analyze using standard neutral conditions (Hexane/IPA).

Process Visualization

The following diagram outlines the "Hybrid Resolution" workflow to ensure maximum enantiopurity.

G cluster_warning Critical Control Point Start Racemic Ethyl Nipecotate EnzRes Enzymatic Resolution (Novozym 435, pH 7) Start->EnzRes Kinetic Res Sep Phase Separation (Aq: R-Acid | Org: S-Ester) EnzRes->Sep ChemRes Chemical Resolution (D-Tartaric Acid) Sep->ChemRes Organic Layer ((S)-Ester ~90% ee) Salt (S)-Ester : D-Tartrate Salt (Crystallization) ChemRes->Salt Selective Precip FreeBase Free Base Liberation (NaHCO3) Salt->FreeBase Break Salt Mesylation Mesylation (MsCl, DIPEA, DCM, <5°C) FreeBase->Mesylation N-Protection Hydrolysis Hydrolysis (LiOH, THF/H2O) Mesylation->Hydrolysis Ester Cleavage Final (3S)-1-Ms-Piperidine-3-COOH (>99% ee) Hydrolysis->Final

Caption: Hybrid resolution workflow combining enzymatic kinetic resolution and classical crystallization to achieve >99% ee.

Summary Data Table

ParameterRecommended ConditionReason for Choice
Resolution Agent D-(-)-Tartaric AcidForms crystalline salt with (S)-ethyl nipecotate [1].[2]
Enzyme Catalyst Novozym 435 (Lipase B)Preferentially hydrolyzes (R)-isomer, leaving (S)-ester [1].
Mesylation Base DIPEA or Na2CO3Prevents C3-epimerization compared to TEA/NaOH.
Mesylation Temp < 5°CControls exotherm to preserve chiral center integrity.
HPLC Column Chiralpak AD-H / Lux Cellulose-1Proven separation for piperidine carboxylates [2].
HPLC Modifier 0.1% TFASharpens acidic peaks by suppressing ionization.

References

  • Scientific.Net. (2014). A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Methanesulfonylpiperidine Derivatives

Status: Operational Ticket ID: MSP-HPLC-001 Assigned Specialist: Senior Application Scientist[1] Introduction: Defining the Chemical Context Welcome to the technical support module for methanesulfonylpiperidine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MSP-HPLC-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: Defining the Chemical Context

Welcome to the technical support module for methanesulfonylpiperidine derivatives. Troubleshooting this class of compounds requires an immediate structural distinction, as "derivative" can imply two drastically different chemical behaviors.

Before proceeding, you must classify your specific analyte:[1]

  • Scenario A (The Sulfonamide): The methanesulfonyl group is attached directly to the piperidine nitrogen (e.g., 1-(methylsulfonyl)piperidine).

    • Behavior: The nitrogen lone pair is delocalized. The molecule is neutral or weakly acidic (pKa > 10). It will not interact strongly with silanols.

  • Scenario B (The Basic Amine): The methanesulfonyl group is on the ring carbon, leaving the piperidine nitrogen free (e.g., 4-(methylsulfonyl)piperidine).

    • Behavior: The nitrogen is a secondary amine (pKa ~11). It is highly basic and positively charged at neutral pH. It will cause severe peak tailing on standard C18 columns.

Module 1: Peak Shape Issues (Tailing & Asymmetry)

User Complaint: "My peaks are tailing (As > 1.5). I suspect column degradation, but a new column didn't fix it."

Root Cause Analysis: If you are in Scenario B (Basic Amine) , this is a classic secondary interaction. The positively charged piperidine nitrogen interacts with ionized silanol groups (Si-O⁻) on the silica surface, causing a "drag" on the peak.

Troubleshooting Protocol:

ApproachMethodologyMechanism
Strategy 1: High pH (Recommended) Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) in Water/MeCN.Column: Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH).[1]At pH 10, the piperidine nitrogen is deprotonated (neutral). Neutral amines do not interact with silanols. Warning: Do not use standard silica columns > pH 8.
Strategy 2: Low pH + Ion Pairing Mobile Phase: Water/MeCN with 0.1% TFA (Trifluoroacetic acid).The low pH (pH ~2) protonates the silanols (Si-OH), suppressing their charge. TFA also forms an ion pair with the amine, improving shape.
Strategy 3: Sacrificial Base Mobile Phase: Add 0.1% Triethylamine (TEA) to the buffer.TEA is a stronger base than piperidine; it saturates the silanol sites, leaving none for your analyte.

Visual Logic: Peak Tailing Diagnostic Tree

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckStruct Is the Piperidine Nitrogen Free? Start->CheckStruct Yes Yes (Basic Amine) CheckStruct->Yes Scenario B No No (Sulfonamide) CheckStruct->No Scenario A HighPH Switch to High pH (pH 10) Requires Hybrid Column Yes->HighPH Best Option LowPH Add 0.1% TFA or TEA (Mask Silanols) Yes->LowPH Alternative CheckVoid Check Column Void/Frit (Physical Damage) No->CheckVoid

Figure 1: Diagnostic logic for identifying the chemical cause of peak tailing based on piperidine substitution.

Module 2: Retention & Selectivity

User Complaint: "My derivatives are co-eluting, or they elute in the void volume (k < 1)."

Root Cause Analysis: Methanesulfonyl groups are polar. If your derivative is small, it may be too hydrophilic for standard C18 retention. Conversely, structural isomers (e.g., 3- vs 4-substituted) often require specific steric selectivity.[1]

Optimization Guide:

  • The "Organic Modifier" Switch:

    • Acetonitrile (ACN): Dipole-dipole interactions. Good for general elution but may fail to separate positional isomers.

    • Methanol (MeOH): Protic solvent. Can H-bond with the sulfonyl oxygens and the piperidine amine. Action: If peaks co-elute in ACN, switch to MeOH. The selectivity change is often drastic for sulfonamides [1].

  • The "pH" Switch (For Ionizables):

    • Use the "Rule of 3" : Set mobile phase pH at least 3 units away from the pKa.

    • For Basic Piperidines: Retention increases at high pH (neutral form is more hydrophobic).

    • For Sulfonamides: Retention is relatively stable unless pH > 10 (deprotonation of sulfonamide N).

Data: Retention Factor (k) vs. pH (Hypothetical Trend)

Analyte TypepH 3.0 (Acidic)pH 7.0 (Neutral)pH 10.0 (Basic)Recommended Condition
Free Piperidine Low Retention (Ionized)Medium (Mixed)High Retention (Neutral)pH 10 (Max retention & best shape)
Sulfonamide High RetentionHigh RetentionLow Retention (Ionized)pH 2-7 (Stable retention)
Module 3: Detection (The "Invisible Peak")

User Complaint: "I see a baseline disturbance but no distinct peak, even at high concentrations."

Root Cause Analysis: The piperidine ring has no UV chromophore.[2] The methanesulfonyl group has weak absorbance (end-absorption) around 200-210 nm. If you are using UV detection at 254 nm, you will miss these compounds entirely.

Solutions:

A. UV Optimization (The "Last Resort"):

  • Wavelength: Set to 205 nm or 210 nm .

  • Buffer: Do not use acetate or formate buffers (high UV cutoff). Use Phosphate (pH < 3 or pH 7) or 0.05% TFA (careful with baseline drift).

  • Solvent: Use Acetonitrile (UV cutoff ~190 nm) instead of Methanol (cutoff ~205 nm).

B. Mass Spectrometry (The "Gold Standard"):

  • Mode: ESI Positive (+).

  • Observation: Piperidines ionize exceptionally well ([M+H]⁺). Sulfonamides also ionize well but may form adducts ([M+Na]⁺).

  • Troubleshooting: If signal is low in MS, check if you are using TFA. TFA suppresses MS ionization. Switch to Formic Acid (0.1%).

C. Derivatization (If UV is mandatory):

  • React the secondary amine (if present) with Fmoc-Cl or Benzoyl Chloride . This adds a strong UV chromophore, allowing detection at 254 nm [2].

Module 4: Method Development Workflow

User Complaint: "I need to develop a method from scratch for a mixture of these derivatives."

Standard Operating Procedure (SOP):

  • Screening Gradient:

    • Column: C18 (High pH stable), 2.1 x 50mm, 1.7µm or 2.5µm.[1]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[3]

    • Mobile Phase B: Acetonitrile.[3][4][5]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Reasoning: High pH covers both basic piperidines (good shape) and neutral sulfonamides.

  • Refinement:

    • If resolution is poor, switch organic modifier to Methanol .

    • If peak shape is still poor for basic amines, increase buffer concentration to 20 mM.

Visual Logic: Method Development Flow

MethodDev Start Start Method Dev Screen Screening Run: High pH (pH 10) C18 Column Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Good Rs > 2.0 Finalize Method Eval->Good BadSelectivity Rs < 1.5 (Co-elution) Eval->BadSelectivity BadShape Tailing / Broad Eval->BadShape SwitchOrg Switch to Methanol (Change Selectivity) BadSelectivity->SwitchOrg CheckBuffer Increase Buffer Conc. (10mM -> 20mM) BadShape->CheckBuffer SwitchCol Switch to CSH Phenyl-Hexyl (Pi-Pi Interactions) SwitchOrg->SwitchCol If fails

Figure 2: Step-by-step workflow for optimizing separation of piperidine derivatives.

References
  • Vertex AI Search (NIH/PubMed). Retention behavior of sulfonamides in HPLC. (2013).[6] Detailed analysis of sulfonamide retention mechanisms in RP and HILIC modes. 7[1]

  • Agilent Technologies. The LC Handbook: Guide to Analysis of Basic Compounds. Explains the "Rule of 3" for pH selection and the use of high pH for basic amines. 8

  • Waters Corporation. High pH HPLC Method Development Guide. Protocol for using hybrid particle columns (CSH/XBridge) at pH 10 to eliminate tailing. 9

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Technical guide on silanol interactions and end-capping strategies. 10

Sources

Reference Data & Comparative Studies

Validation

An Application Scientist's Guide to the Infrared Spectral Analysis of (3S)-1-Methanesulfonylpiperidine-3-carboxylic Acid

This guide provides an in-depth analysis of the infrared (IR) spectroscopy data for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid. Designed for researchers and professionals in drug development, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy data for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis, explaining the spectral features in the context of the molecule's constituent functional groups. We will compare its expected spectrum with those of simpler, related structures—piperidine-3-carboxylic acid and a representative N-alkyl sulfonamide—to provide a clear and comprehensive understanding of its structural characterization.

The Significance of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control. Its power lies in its ability to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can generate a unique spectral fingerprint for a compound. For a novel molecule like (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, IR spectroscopy serves as a rapid, non-destructive method to confirm the successful synthesis of the target structure by verifying the presence of its key functional moieties: a carboxylic acid and a tertiary sulfonamide integrated into a piperidine scaffold.

Theoretical Framework: Expected Spectral Features

The structure of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid contains three primary components, each with characteristic IR absorptions: the carboxylic acid group, the methanesulfonyl (sulfonamide) group, and the piperidine ring.

  • Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, the O-H stretching vibration appears as a very broad and intense absorption band spanning from approximately 3300 to 2500 cm⁻¹.[1][2][3] This broad feature often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch is also highly characteristic, appearing as a strong, sharp peak typically between 1760 and 1690 cm⁻¹.[1][4] Additional bands include the C-O stretch (1320-1210 cm⁻¹) and a broad O-H bend (950-910 cm⁻¹).[1][5]

  • Methanesulfonyl Group (-SO₂-): The sulfonamide group is characterized by two strong stretching vibrations from the S=O double bonds. The asymmetric stretch occurs at a higher frequency, typically in the 1370-1330 cm⁻¹ range, while the symmetric stretch is found between 1180-1150 cm⁻¹.[6][7] The presence of two distinct, strong peaks in these regions is a reliable indicator of the -SO₂- group.

  • Piperidine Ring: The saturated heterocyclic ring will primarily contribute to the C-H stretching region (aliphatic) between 2950 and 2850 cm⁻¹. These sharp peaks will be superimposed on the broad O-H stretch from the carboxylic acid.[8] C-H bending (scissoring) vibrations for the CH₂ groups are expected around 1450 cm⁻¹.

Experimental Protocol: Acquiring High-Quality FTIR Data

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following methodology outlines the use of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and robust technique for solid and liquid samples.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves a warm-up period for the IR source and laser.

  • ATR Crystal Cleaning: The causality behind this step is critical for data integrity. Any residual sample from previous analyses will contaminate the spectrum. Clean the ATR crystal (typically diamond or germanium) thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This self-validating step is crucial as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic optical characteristics. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorptions.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid (3S)-1-methanesulfonylpiperidine-3-carboxylic acid sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the ATR crystal. This is vital for achieving a strong, high-quality signal, as the ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Post-Acquisition Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal meticulously as described in Step 2.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis p1 Instrument Stabilization p2 Clean ATR Crystal p1->p2 bkg Acquire Background Spectrum (Self-Validation) p2->bkg Empty Crystal sample Apply Sample to Crystal bkg->sample pressure Apply Consistent Pressure sample->pressure scan Collect Sample Spectrum (Co-add 32 Scans) pressure->scan clean_final Clean ATR Crystal scan->clean_final data_proc Process & Analyze Data clean_final->data_proc

Caption: Experimental workflow for ATR-FTIR data acquisition.

Comparative Spectral Data Analysis

The table below presents the expected IR absorption frequencies for (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, compared with literature data for its structural precursors/analogs. This comparison highlights how the spectral features of the parent molecule are a composite of its functional parts.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Target MoleculeComparative Data: Piperidine-3-carboxylic acid[9]Comparative Data: Generic N-Alkyl Sulfonamide[6]
Carboxylic Acid O-H Stretch3300 - 2500 (very broad, strong)3300 - 2500 (very broad, strong)N/A
C=O Stretch~1710 (strong, sharp)~1700-1725 (strong, sharp)N/A
C-O Stretch~1250 (moderate)~1200-1300 (moderate)N/A
O-H Bend~930 (broad, moderate)~910-950 (broad, moderate)N/A
Sulfonamide S=O Asymmetric Stretch~1340 (strong)N/A1370 - 1330 (strong)
S=O Symmetric Stretch~1160 (strong)N/A1180 - 1150 (strong)
Piperidine Ring Aliphatic C-H Stretch2950 - 2850 (medium, sharp)2950 - 2850 (medium, sharp)2950 - 2850 (medium, sharp)
CH₂ Bend (Scissoring)~1450 (moderate)~1450 (moderate)~1450 (moderate)
Amine (Secondary) N-H StretchN/A~3350 (medium, broad)N/A

Interpretation and Discussion

The predicted IR spectrum of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a powerful confirmation of its structure.

  • Confirmation of Carboxylic Acid: The most telling feature would be the extremely broad absorption band from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[5][10] This, combined with a strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹, provides definitive evidence for the carboxylic acid functionality. When comparing to piperidine-3-carboxylic acid, these features would be present in both, but the target molecule lacks the N-H stretch of the secondary amine found in its precursor.

  • Confirmation of Sulfonamide: The successful addition of the methanesulfonyl group is unequivocally confirmed by the appearance of two strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹.[6][11] These peaks, corresponding to the asymmetric and symmetric S=O stretching modes, are absent in the spectrum of piperidine-3-carboxylic acid and are the primary distinguishing feature.

  • Confirmation of Overall Structure: The aliphatic C-H stretching peaks below 3000 cm⁻¹ confirm the saturated piperidine ring. The absence of a secondary amine N-H stretch (which would be present in piperidine-3-carboxylic acid) and the presence of the strong S=O stretches confirm that the nitrogen atom is derivatized as a tertiary sulfonamide.

logical_relationship cluster_peaks Characteristic IR Spectral Peaks (cm⁻¹) mol (3S)-1-methanesulfonylpiperidine-3-carboxylic acid Carboxylic Acid Sulfonamide Piperidine Ring p_cooh Broad O-H Stretch (3300-2500) Strong C=O Stretch (~1710) mol:f1->p_cooh correlates to p_so2 Strong Asymmetric S=O Stretch (~1340) Strong Symmetric S=O Stretch (~1160) mol:f2->p_so2 correlates to p_ring Aliphatic C-H Stretch (2950-2850) CH₂ Bend (~1450) mol:f3->p_ring correlates to

Caption: Correlation between molecular structure and IR spectral features.

Conclusion

The infrared spectrum of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid provides a clear and definitive fingerprint for its structural verification. By understanding the characteristic absorption bands of its constituent carboxylic acid and sulfonamide functional groups, researchers can readily confirm the identity and purity of their synthesized compound. The comparative analysis against simpler molecules underscores the diagnostic power of IR spectroscopy, where the final spectrum is a logical superposition of the features corresponding to each part of the molecular architecture. This guide provides the theoretical basis and practical protocol for utilizing IR spectroscopy effectively in the characterization of this and similar pharmaceutical compounds.

References

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: What peaks would indicate a carboxylic acid in IR spectroscopy? Source: TutorChase URL: [Link]

  • Title: 21.3: Spectroscopy of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives Source: J-Stage URL: [Link]

  • Title: The Infrared Spectra of Some Sulphonamides Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and characterization of some sulfonamide dervatives Source: Research India Publications URL: [Link]

  • Title: The infrared spectra of some sulphonamides Source: Journal of the Chemical Society (Resumed) URL: [Link]

  • Title: N-Methylpiperidine - Optional[ATR-IR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: N-Methylpiperidine - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES Source: PubMed URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: 2-Methylpiperidine Source: NIST WebBook URL: [Link]

  • Title: Piperazine, 1-methyl- Source: NIST WebBook URL: [Link]

  • Title: Nipecotic Acid Source: PubChem - NIH URL: [Link]

  • Title: FT-IR spectra of 4-piperidinecarboxylic acid Source: ResearchGate URL: [Link]

  • Title: IR Absorption Table Source: University of California, Los Angeles URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (3S)-1-methanesulfonylpiperidine-3-carboxylic acid

[1] Executive Summary & Expert Context As a chiral building block featuring both a carboxylic acid and a methanesulfonyl (mesyl) piperidine ring, (3S)-1-methanesulfonylpiperidine-3-carboxylic acid presents a specific dua...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Expert Context

As a chiral building block featuring both a carboxylic acid and a methanesulfonyl (mesyl) piperidine ring, (3S)-1-methanesulfonylpiperidine-3-carboxylic acid presents a specific dual-hazard profile often underestimated in high-throughput screening.[1]

While many researchers treat piperidine derivatives as generic organic solids, the addition of the electron-withdrawing methanesulfonyl group increases the compound's lipophilicity compared to the free amino acid. This modification can enhance skin permeation rates while retaining the corrosive/irritant potential of the carboxylic acid moiety.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational "Best Practice" workflow. Our goal is to prevent the most common laboratory incidents: inhalation of fine particulates during weighing and ocular exposure during solvation.

Hazard Identification & Risk Logic

Effective safety relies on understanding why a control is necessary. We utilize a Structure-Activity Relationship (SAR) approach to safety.[1]

  • Carboxylic Acid Moiety (-COOH): Proton donor.[1] Primary cause of Skin Irritation (H315) and Serious Eye Irritation (H319) .[2]

  • Piperidine Scaffold: generally associated with respiratory irritation.[3][4]

  • Methanesulfonyl Group (-SO2CH3): Adds stability but potential for sensitization.[1]

Hazard Logic Visualization

The following diagram illustrates the causal link between the chemical structure and the required engineering controls.

HazardLogic Compound (3S)-1-methanesulfonyl- piperidine-3-carboxylic acid Sub1 Carboxylic Acid (-COOH) Compound->Sub1 Sub2 Fine Powder Form Compound->Sub2 Risk1 Eye/Skin Irritation (H319/H315) Sub1->Risk1 Proton Donation Risk2 Respiratory Irritation (H335) Sub2->Risk2 Aerosolization Control1 Splash Goggles + Nitrile Gloves Risk1->Control1 Mitigation Control2 Fume Hood + Local Exhaust Risk2->Control2 Mitigation

Figure 1: Structural Hazard Analysis linking chemical functional groups to specific safety controls.

PPE Matrix: Task-Based Requirements

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential exposure of the task.

Task CategoryRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
A. Weighing (Solid) Fume Hood (Primary) .[1] If hood unavailable: N95/P100 Respirator.Single Nitrile Gloves (0.11 mm min thickness).Safety Glasses with side shields.Lab Coat (Cotton/Poly), closed-toe shoes.[1]
B. Synthesis/Solvation Fume Hood (Mandatory) . Sash at working height.Double Nitrile Gloves . Rationale: Solvents (DCM/DMF) permeating the first glove carry the solute.Chemical Splash Goggles .[5][6] Rationale: Risk of splash is higher than impact.Lab Coat + Chemical Apron (if >500mL volume).
C. Spill Cleanup Full-face Respirator (OV/AG Cartridge) if outside hood.[1]Heavy Duty Butyl or Viton Gloves .Face Shield over Goggles.[6][7]Tyvek Suit or Chemical Resistant Apron.

Operational Protocol: The "Zero-Exposure" Workflow[1]

Phase 1: Pre-Handling Verification
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready. This neutralizes the acidic moiety immediately upon a spill.
    
Phase 2: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the static-prone solid is transferred from the stock bottle.[1]

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. This prevents the "jumping powder" effect common with piperidine derivatives.

  • Draft Control: Minimize fume hood turbulence. Place the balance in the center of the hood, at least 6 inches back from the sash.

  • Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula, do not flick it; wipe it off with a solvent-dampened Kimwipe inside the hood.

Phase 3: Reaction & Solvation
  • Solvent Choice: When dissolving in DCM or DMF, the solution may become slightly exothermic. Add solvent slowly to the solid (not solid to solvent) to prevent splashing.

  • Labeling: Clearly mark the vessel "Acidic / Irritant".

Phase 4: Waste Disposal

Cradle-to-grave management is part of safety.[1]

  • Aqueous Waste: Adjust pH to neutral (pH 6-8) using Sodium Bicarbonate before disposal into aqueous waste streams (if local regulations permit) or segregate into "Aqueous Waste - Toxic".[1]

  • Organic Waste: Segregate into Halogenated or Non-Halogenated solvent waste. Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the piperidine ring can be oxidized violently.

Operational Workflow Diagram

Workflow Start Start: Stock Container Check PPE Check: Nitrile + Goggles Start->Check Weigh Weighing (In Hood) *Use Antistatic* Check->Weigh Dissolve Solvation *Add Solvent to Solid* Weigh->Dissolve Spill Spill Event? Dissolve->Spill Clean Neutralize (NaHCO3) Absorb & Dispose Spill->Clean Yes Waste Disposal: Segregate Organic/Acid Spill->Waste No Clean->Waste

Figure 2: Step-by-step decision tree for handling and waste disposal.

Emergency Response

Exposure Scenarios[1][3][4][5]
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4][8] Hold eyelids open. The carboxylic acid group can cause corneal clouding if not rinsed immediately. Do not use neutralizing eye drops.[9]

  • Skin Contact: Wash with soap and water.[4][8] If the compound was in a solvent (e.g., DMSO/DCM), wash for an extended period (20 mins) as the solvent drives the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply Sodium Bicarbonate or Calcium Carbonate to the powder/liquid. Wait for bubbling (CO2 release) to cease.

  • Collect: Sweep up the neutralized paste into a hazardous waste container.

References

  • Fisher Scientific. (2023). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine-3-carboxylic acid.[1][4][8] National Library of Medicine. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.